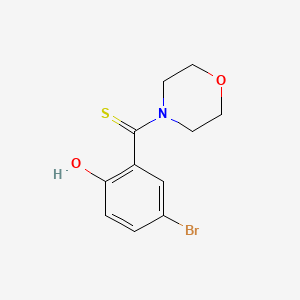
(5-溴-2-羟基苯基)(吗啉-4-基)甲硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and a morpholine ring attached to a methanethione group
科学研究应用
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium nitrite (NaNO₂).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 5-hydroxy-2-hydroxyphenyl(morpholin-4-yl)methanethione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- (5-Bromo-2-hydroxyphenyl)(piperidin-4-yl)methanethione
- (5-Bromo-2-hydroxyphenyl)(pyrrolidin-4-yl)methanethione
- (5-Bromo-2-hydroxyphenyl)(azepan-4-yl)methanethione
Uniqueness
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
属性
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-8-1-2-10(14)9(7-8)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMZQPQIDDQJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)
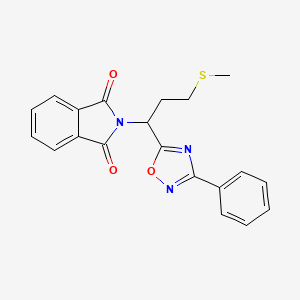
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/new.no-structure.jpg)
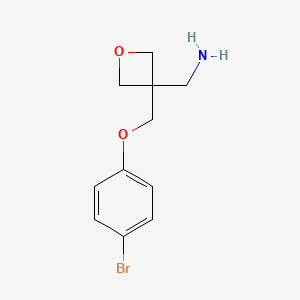

![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)
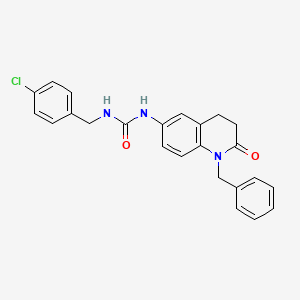
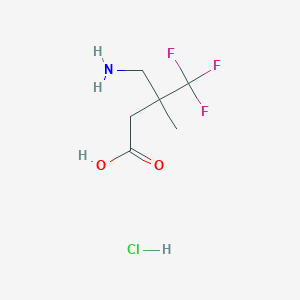
![6-(azetidine-1-carbonyl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2544325.png)
